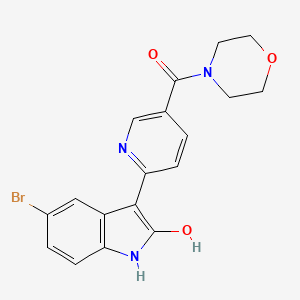

(6-(5-bromo-2-hydroxy-1H-indol-3-yl)pyridin-3-yl)(morpholino)methanone

Description

The compound (6-(5-bromo-2-hydroxy-1H-indol-3-yl)pyridin-3-yl)(morpholino)methanone is a hybrid heterocyclic molecule featuring:

- A pyridine ring substituted at the 3-position with a morpholino methanone group.

- A 5-bromo-2-hydroxyindole moiety linked to the pyridine’s 6-position.

This structure combines pharmacophoric elements from indole derivatives (known for targeting neurotransmitter receptors and kinases) and morpholino-containing compounds (often used to enhance solubility and bioavailability) . The bromo and hydroxy substituents on the indole may influence electronic properties and binding interactions, while the morpholino group could improve pharmacokinetic profiles .

Properties

Molecular Formula |

C18H16BrN3O3 |

|---|---|

Molecular Weight |

402.2 g/mol |

IUPAC Name |

[6-(5-bromo-2-hydroxy-1H-indol-3-yl)pyridin-3-yl]-morpholin-4-ylmethanone |

InChI |

InChI=1S/C18H16BrN3O3/c19-12-2-4-14-13(9-12)16(17(23)21-14)15-3-1-11(10-20-15)18(24)22-5-7-25-8-6-22/h1-4,9-10,21,23H,5-8H2 |

InChI Key |

ZBLDARMDKCKNBC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C(C=C2)C3=C(NC4=C3C=C(C=C4)Br)O |

Origin of Product |

United States |

Biological Activity

The compound (6-(5-bromo-2-hydroxy-1H-indol-3-yl)pyridin-3-yl)(morpholino)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

This structure features a brominated indole moiety, which is known for various biological activities, attached to a pyridine ring and a morpholino group. The presence of these functional groups is critical in determining the compound's interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that derivatives of indole and pyridine exhibit significant antimicrobial properties. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.0048 mg/mL against E. coli, indicating potent antibacterial activity .

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.0048 |

| Bacillus mycoides | 0.0098 |

| Candida albicans | 0.039 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it exhibits cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

A case study involving the treatment of A-431 human epidermoid carcinoma cells showed that the compound significantly reduced cell viability with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : The indole moiety may interfere with ribosomal function, thus inhibiting protein synthesis in bacteria.

- Apoptosis Induction : Through modulation of apoptotic pathways, it promotes programmed cell death in cancer cells.

- Targeting Specific Enzymes : The morpholino group may interact with specific enzymes involved in cellular signaling pathways, enhancing its therapeutic potential.

Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various indole derivatives, including our compound. It was found that modifications on the indole ring significantly influenced antimicrobial potency, with bromine substitutions enhancing activity against multi-drug resistant strains .

Study 2: Anticancer Properties

In another investigation focused on the anticancer effects, the compound was tested against several cancer cell lines. The results indicated a dose-dependent response in inhibiting cell proliferation, with notable effects observed at concentrations as low as 1 μM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below summarizes structural analogs and their distinguishing features:

Key Comparative Insights

Indole vs. Pyrrole Derivatives

- Indole-containing compounds (e.g., 2c, 3c) exhibit higher thermal stability (melting points >250°C) compared to pyrrole analogs like 5c (melting point 176–178°C) . This may correlate with stronger π-π stacking or hydrogen bonding in indoles.

- The 5-bromo-2-hydroxyindole moiety in the target compound could enhance binding to hydrophobic pockets in biological targets, whereas pyrrole derivatives (e.g., 5c) may face steric hindrance from bulky substituents like tosyl groups .

Role of Morpholino Substitution

- The morpholino group in VU0360175 and the target compound improves solubility, enabling salt formation for in vivo studies, unlike non-morpholino analogs (e.g., VU0366026) .

- However, morpholino substitution can reduce potency. For example, VU0360175 (EC50 = 49 nM) is ~13-fold less potent than VU0366031 (EC50 = 3.8 nM), possibly due to altered steric interactions .

Impact of Substituent Positioning

- Pyridine substitution at the 3-position (as in 2c and the target compound) vs. 4-position (3c) affects molecular geometry and target engagement. For instance, 3c showed lower synthetic yield (14% vs. 27% for 2c), suggesting steric challenges in 4-position coupling .

- Bromo and hydroxy groups on indole may increase electrophilicity and hydrogen-bonding capacity, whereas ethoxypropynyl (Y b) or amino (15) groups alter electronic profiles and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.